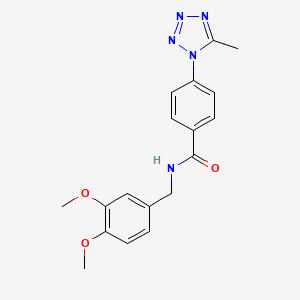

N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3,4-dimethoxybenzyl group attached to the amide nitrogen and a 5-methyltetrazole substituent on the benzamide ring.

Properties

Molecular Formula |

C18H19N5O3 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C18H19N5O3/c1-12-20-21-22-23(12)15-7-5-14(6-8-15)18(24)19-11-13-4-9-16(25-2)17(10-13)26-3/h4-10H,11H2,1-3H3,(H,19,24) |

InChI Key |

JUQQINVAYXRTKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with an appropriate benzylating agent under suitable conditions.

Introduction of the 3,4-Dimethoxybenzyl Group: This step involves the alkylation of the benzamide core with 3,4-dimethoxybenzyl chloride in the presence of a base.

Attachment of the Tetrazole Ring:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

Tetrazole vs. Triazole, Thiadiazole, and Isoxazole

The tetrazole ring in the target compound distinguishes it from analogs with triazole (e.g., N-(3,4-dimethoxyphenyl)-4-(4-(((2-oxo-2H-chromen-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzamide ), thiadiazole (e.g., N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide ), and isoxazole (e.g., N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ). Key differences include:

- Acidity : Tetrazoles (pKa ~4.9) are more acidic than triazoles (pKa ~8–10), enhancing solubility in physiological conditions.

- Electronic Effects : Thiadiazoles and isoxazoles introduce sulfur or oxygen heteroatoms, altering electron distribution and metabolic pathways compared to nitrogen-rich tetrazoles.

- Bioactivity : Thiadiazole derivatives in exhibit antimicrobial activity, while tetrazoles are often employed in angiotensin II receptor antagonists due to their carboxylic acid mimicry .

Substituent Modifications on the Benzamide Core

3,4-Dimethoxybenzyl vs. Other Aromatic Groups

- The 3,4-dimethoxybenzyl group in the target compound contrasts with 3,4-dichloro substituents in 3,4-dichloro-N-(5-((i-propyl(methyl)amino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide ().

- In N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the hydroxyethyl group serves as an N,O-bidentate directing group for metal catalysis, whereas the tetrazole in the target compound may similarly facilitate coordination chemistry .

Pharmacokinetic and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Biological Activity

N-(3,4-dimethoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the benzamide family, recognized for its diverse biological properties. This compound features a tetrazole ring and two methoxy groups on the benzyl moiety, which enhance its lipophilicity and potentially its interaction with biological targets. The following sections detail its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2, with a molecular weight of approximately 324.37 g/mol. The structural features include:

| Feature | Description |

|---|---|

| Core Structure | Benzamide |

| Functional Groups | Tetrazole ring, methoxy groups |

| Lipophilicity | Enhanced due to methoxy substitutions |

The presence of the tetrazole ring is particularly significant due to its known bioactive potential, which can influence various pharmacological activities.

Biological Activity

This compound exhibits several biological activities that are crucial for its potential therapeutic applications:

1. Antioxidant Activity

Research indicates that compounds with similar structures have shown significant antioxidant effects. For instance, analogs of benzamides have demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is beneficial for treating hyperpigmentation disorders. Preliminary studies suggest that compounds similar to this compound can inhibit tyrosinase activity effectively. For example, certain analogs exhibited IC50 values significantly lower than that of standard inhibitors like kojic acid .

3. Cytotoxicity Studies

In cell-based assays using B16F10 melanoma cells, it was observed that some analogs did not exhibit cytotoxicity at concentrations up to 20 µM after 48 hours of exposure. This suggests a favorable safety profile for further development .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Tetrazole Ring: This can be achieved through the reaction of appropriate azides with carbonyl compounds under acidic or basic conditions.

- Benzamide Formation: The benzamide structure can be synthesized via acylation reactions involving amines and carboxylic acids.

- Final Coupling Reaction: The final product is obtained by coupling the tetrazole derivative with the benzamide component.

These methods can be adjusted based on available reagents and desired yields.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(4-methoxybenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide | Contains a methoxy group | Lacks additional methoxy group on benzyl |

| N-(3,4-dichlorobenzyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide | Chlorine substitutions | Different electronic properties due to halogen |

| N-(2-hydroxyphenyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide | Hydroxy substitution on phenyl ring | Potentially different solubility and reactivity |

This compound's specific arrangement of functional groups may offer unique interactions with biological targets compared to other compounds in the benzamide family.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.